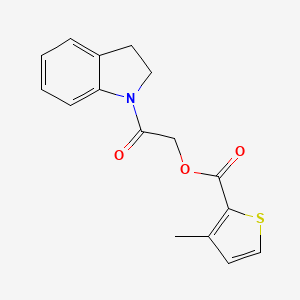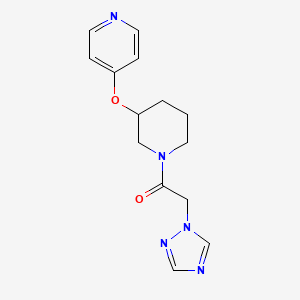
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone” is a complex organic molecule that contains a 1,3,4-thiadiazole moiety . This moiety is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
1,3,4-Thiadiazoles have weak basicity due to the extra heteroatom, and this is affected by strong bases. They exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .Wirkmechanismus
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in various biological processes. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a potential target for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models. However, further studies are needed to fully understand its effects on human physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone. One area of interest is its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the development of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
Synthesemethoden
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and 2-amino-1,3,4-thiadiazole in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In agriculture, it has been tested for its ability to enhance plant growth and yield.
Safety and Hazards
While specific safety and hazard information for “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone” is not available, it’s important to note that compounds with a 1,3,4-thiadiazole moiety are generally considered to have low toxicity due to the presence of the =N-C-S- moiety and strong aromaticity of the ring .
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-3-4-13(14(9-12)22-2)15(20)19-7-5-11(6-8-19)23-16-18-17-10-24-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLBSBTUSAJXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)


![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)


